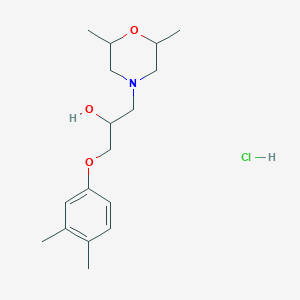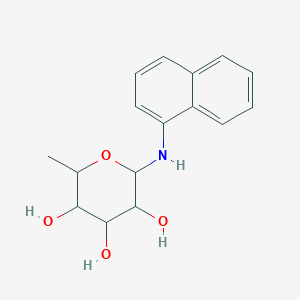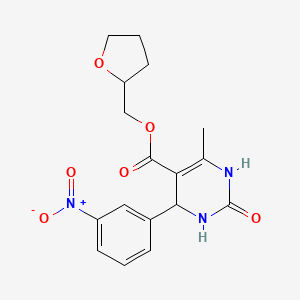
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole, also known as BCT, is a chemical compound that belongs to the class of triazoles. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The mechanism of action of 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has also been shown to inhibit the growth of various pathogenic fungi and bacteria by disrupting their cell membranes. In addition, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been found to exhibit potent antiviral activity against influenza A virus by inhibiting the replication of viral RNA.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole is also soluble in common organic solvents, which makes it easy to handle in the lab. However, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has a relatively short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has several potential future directions for research. One possible direction is to study its potential applications in agriculture. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been found to exhibit potent antifungal and antibacterial activities, which makes it a promising candidate for the development of new pesticides. Another possible direction is to study its potential applications in material science. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been found to exhibit interesting properties, such as fluorescence and thermal stability, which makes it a promising candidate for the development of new materials. Finally, further studies are needed to fully understand the mechanism of action of 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole and to identify its potential targets for drug development.
Conclusion
In conclusion, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole is a promising compound that has been extensively studied for its potential applications in medicinal chemistry, material science, and agriculture. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral activities. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole and to identify its potential targets for drug development.
Synthesemethoden
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole can be synthesized by the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and 4-chlorophenyl hydrazine in the presence of a catalyst under reflux conditions. The product can be obtained in good yield after purification by recrystallization. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral activities. 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of various pathogenic fungi and bacteria. In addition, 3,4-bis(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole has been shown to exhibit potent antiviral activity against influenza A virus.
Eigenschaften
IUPAC Name |
3,4-bis(4-chlorophenyl)-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3/c21-16-8-6-15(7-9-16)20-24-23-19(14-4-2-1-3-5-14)25(20)18-12-10-17(22)11-13-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOONZUEQMHGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5200661.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5200669.png)
![N-[(5-chloro-2-thienyl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5200671.png)
![1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5200682.png)
![11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5200688.png)


![N~2~-(4-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5200695.png)
![4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5200697.png)
![4-(4-isopropylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5200723.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B5200734.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5200740.png)

![3-bromo-N-cyclohexyl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5200751.png)